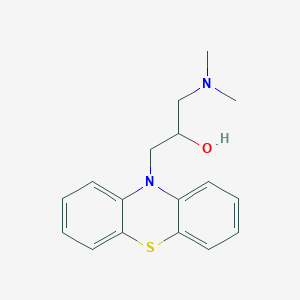
13(S)-HPODE methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13(S)-HPODE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 13(S)-HPODE with methanol. It derives from a methyl linoleate and a 13(S)-HPODE.
Wissenschaftliche Forschungsanwendungen
Enzymatic Interaction and Inactivation
13(S)-HPODE methyl ester plays a role in enzymatic processes. It has been shown to inactivate reticulocyte lipoxygenase independently of any hydroperoxidase reaction. The formation of Fe(III) complexes of the enzyme with hydroperoxyfatty acid compounds precedes this inactivation (Rapoport, Härtel, Schewe, & Kühn, 1986).
Oxidation Processes and Lipid Analysis
In studies of oxidation processes, 13(S)-HPODE methyl ester has been identified as a product of enzymatic transformations of linoleic acid and its esters. For instance, lipoxygenase isoenzymes from germinating barley were found to produce regio- and stereoisomers of hydroperoxy octadecadienoates (HPODE) including 13(S)-HPODE methyl ester, indicating its significance in lipid oxidation studies (Garbe, de Almeida, Nagel, Wackerbauer, & Tressl, 2006).
Role in Cellular Processes and Disease Mechanisms
Research has indicated the role of 13(S)-HPODE methyl ester in cellular and disease mechanisms. For example, in studies of oxidized low-density lipoprotein (LDL), cholesterol ester hydroperoxide, closely related to 13(S)-HPODE, is suggested to be involved in various diseases. Enzymatic oxidation of cholesterol ester in vivo, including 13(S)-HPODE, is considered significant in understanding biochemical oxidation mechanisms and their involvement in diseases (Ito, Shimizu, Kato, Ogura, & Nakagawa, 2020).
Enantioselective Conversion in Chemical Processes
13(S)-HPODE methyl ester undergoes enantioselective conversion in certain chemical processes. Niobium (V) ethoxide, for example, catalyzes the rearrangement of 13(S)-HPODE methyl ester to form diastereomeric α, β-epoxy alcohols, indicating its potential in the study of catalytic transformations and synthesis of specific lipid compounds (Piazza, Foglia, & Nuñez, 1998).
Impact on Protein Structure and Function
The interaction of 13(S)-HPODE with proteins has been studied, revealing its impact on protein structure and functional properties. In rice protein, incubation with 13(S)-HPODE resulted in protein carbonylation, loss of sulfhydryl groups, and changes in protein solubility and emulsifying properties, illustrating its potential impact in food science and nutrition (Wu, Li, & Wu, 2020).
Eigenschaften
Produktname |
13(S)-HPODE methyl ester |
|---|---|
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 |
InChI-Schlüssel |
WWBBEXJQOOTEIL-QGWXGPBYSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)OO |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



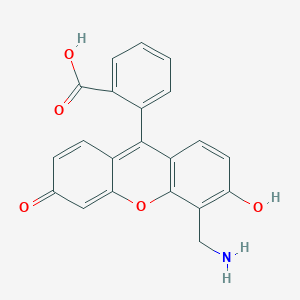
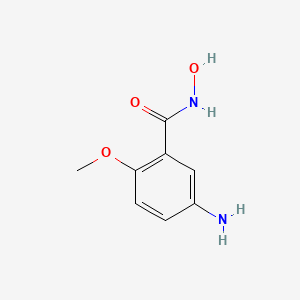
![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)
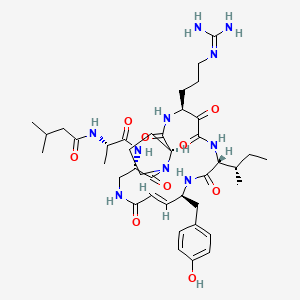
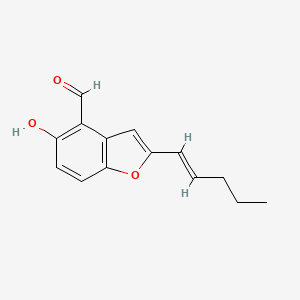
![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)
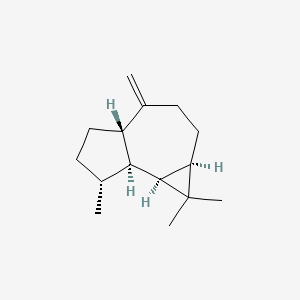
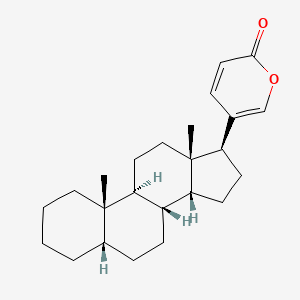
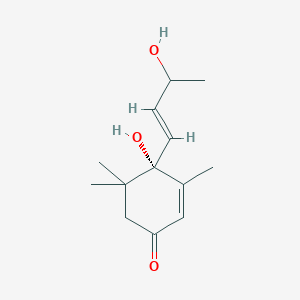

![2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone](/img/structure/B1252765.png)
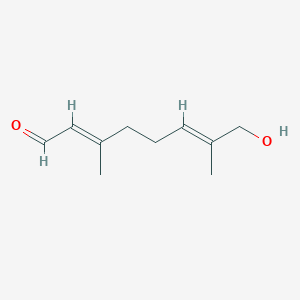
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1252768.png)
